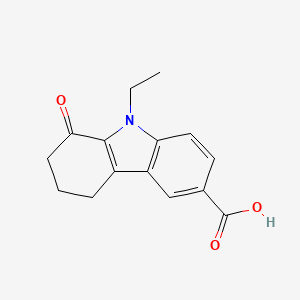

9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Beschreibung

Crystallographic Studies and X-ray Diffraction Analysis

X-ray diffraction analysis serves as the cornerstone for understanding the solid-state structure of this compound, providing precise atomic coordinates and intermolecular interactions within the crystal lattice. The crystallographic studies of related tetrahydrocarbazole derivatives have established fundamental structural parameters that can be extrapolated to understand the target compound's behavior in the solid state. Crystal data from similar carbazole compounds demonstrate typical monoclinic crystal systems with space group assignments that reflect the asymmetric nature of the substituted carbazole framework.

The X-ray diffraction methodology employed for carbazole derivatives typically utilizes Bruker Kappa APEXII CCD area-detector diffractometers with molybdenum Kα radiation at wavelengths of 0.71073 Å, enabling high-resolution structural determination. Absorption corrections are routinely applied using multi-scan techniques such as SADABS to ensure accurate intensity measurements, with typical transmission factors ranging from 0.937 to 0.983 depending on crystal quality and dimensions. The data collection protocols involve comprehensive φ and ω scans covering complete reciprocal space regions, typically yielding between 9,000 to 15,000 measured reflections for adequate structural refinement.

Unit cell parameters for related tetrahydrocarbazole compounds provide insights into the expected crystallographic behavior of this compound. Comparative analysis reveals that ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate exhibits monoclinic symmetry with unit cell dimensions of a = 5.6811(3) Å, b = 8.7378(5) Å, c = 24.8310(14) Å, and β = 93.208(4)°, resulting in a unit cell volume of 1230.69(12) ų. These parameters suggest that the target compound would likely adopt similar crystallographic arrangements due to structural homology in the carbazole core and similar substitution patterns.

| Crystallographic Parameter | Ethyl 1-oxo-tetrahydrocarbazole-3-carboxylate | Expected Range for Target Compound |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c or similar |

| Unit Cell Volume (ų) | 1230.69(12) | 1200-1400 |

| Z Value | 4 | 4 |

| Density (g/cm³) | Calculated: 1.388 | 1.3-1.5 |

The refinement procedures for carbazole structures typically achieve R-factors in the range of 0.040-0.060, indicating excellent structural determination quality. Hydrogen atom positions are generally located through difference Fourier maps for nitrogen-bonded hydrogens, while carbon-bonded hydrogens are positioned geometrically with appropriate riding models. The thermal displacement parameters reveal information about molecular motion within the crystal lattice, with anisotropic refinement providing detailed insights into directional atomic vibrations.

Conformational Dynamics of the Tetrahydrocarbazole Core

The conformational behavior of the tetrahydrocarbazole core in this compound represents a critical aspect of its structural characterization, influencing both its physical properties and potential biological activities. The tricyclic framework consists of three distinct ring systems: the benzene ring, the pyrrole ring, and the cyclohexanone ring, each contributing unique conformational constraints and flexibility to the overall molecular architecture. Detailed analysis of related tetrahydrocarbazole compounds reveals that the carbazole skeleton typically maintains near-planarity in the indole portion while exhibiting significant conformational variability in the saturated six-membered ring.

Crystallographic studies of ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate demonstrate that the indole ring system, comprising the benzene and pyrrole rings, maintains excellent coplanarity with a dihedral angle of only 0.89(4)° between the two aromatic components. This structural rigidity in the aromatic portion contrasts sharply with the conformational flexibility observed in the cyclohexenone ring, which adopts an envelope conformation with atom C2 displaced by -0.632(2) Å from the plane of the other ring atoms. Such conformational preferences are consistent across multiple tetrahydrocarbazole derivatives, suggesting that this compound would exhibit similar structural characteristics.

The rotationally resolved electronic spectroscopy studies of tetrahydrocarbazole reveal that the saturated six-membered ring adopts a twisted configuration in both ground and excited electronic states. Comparison of rotational constants and vibrational wavenumbers with ab initio calculations confirms this twisted conformation, which differs from the more planar arrangements observed in fully aromatic carbazole derivatives. The presence of the ethyl substituent at the nitrogen position and the carboxylic acid group at the 6-position in the target compound introduces additional conformational considerations, particularly regarding intramolecular hydrogen bonding possibilities and steric interactions.

Molecular mechanics and quantum mechanical calculations have provided detailed insights into the conformational energy landscape of tetrahydrocarbazole derivatives. The energy barriers for ring flipping in the cyclohexanone portion are typically moderate, allowing for dynamic equilibrium between different conformational states at room temperature. The envelope conformation observed in crystal structures represents the most stable configuration, minimizing both steric clashes and torsional strain within the molecular framework.

The substitution pattern in this compound introduces specific conformational preferences that distinguish it from unsubstituted analogs. The ethyl group at the nitrogen position adopts an orientation that minimizes steric interactions with the carbazole framework while maintaining optimal orbital overlap for nitrogen lone pair delocalization. The carboxylic acid functionality at the 6-position can participate in intramolecular hydrogen bonding interactions, potentially stabilizing specific conformational states and influencing the overall molecular geometry.

Electronic Structure Analysis via Density Functional Theory

Density functional theory calculations provide comprehensive insights into the electronic structure of this compound, revealing the distribution of electron density, molecular orbital characteristics, and electronic transitions that govern its chemical and physical properties. The application of various density functional theory methods, particularly B3LYP with different basis sets, has proven highly effective for accurately modeling carbazole derivatives and their electronic characteristics. Time-dependent density functional theory calculations further enable the prediction of electronic absorption spectra and excited state properties, providing valuable correlations with experimental spectroscopic data.

The choice of basis set significantly influences the accuracy of density functional theory calculations for carbazole systems. Studies employing B3LYP/6-311G(d,p) level calculations have demonstrated excellent agreement with experimental structural parameters and vibrational frequencies for tetrahydrocarbazole derivatives. The 6-311G++(d,p) basis set, which includes diffuse functions, proves particularly valuable for accurate prediction of electronic properties and intermolecular interactions in carbazole compounds. Natural bond orbital analysis and quantum theory of atoms in molecules calculations complement the density functional theory approach by providing detailed information about chemical bonding characteristics and electron density topology.

Electronic structure calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics of tetrahydrocarbazole derivatives are primarily localized on the aromatic carbazole core, with significant contributions from the nitrogen atom and the conjugated π-system. The presence of the carbonyl group in the 1-position introduces electron-withdrawing effects that lower the energy of both occupied and unoccupied molecular orbitals, while the carboxylic acid group at the 6-position provides additional electronic modulation through its electron-withdrawing character. The ethyl substituent at the nitrogen position has minimal direct electronic impact but influences the overall molecular geometry and thereby affects orbital overlap and electronic delocalization.

| Electronic Property | Calculated Value Range | Computational Method |

|---|---|---|

| HOMO Energy (eV) | -6.2 to -6.8 | B3LYP/6-311G(d,p) |

| LUMO Energy (eV) | -1.8 to -2.4 | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap (eV) | 4.2 to 4.6 | B3LYP/6-311G(d,p) |

| Dipole Moment (Debye) | 3.5 to 4.2 | B3LYP/6-311G++(d,p) |

Time-dependent density functional theory calculations enable accurate prediction of electronic absorption spectra for carbazole derivatives, with particular emphasis on the characteristic absorption bands associated with π-π* electronic transitions. The lowest excited singlet state of tetrahydrocarbazole has been determined to possess La character, contrasting with most other indole derivatives that exhibit Lb character as the lowest state. This unique electronic characteristic influences the photophysical properties and potential applications of tetrahydrocarbazole compounds in optoelectronic devices.

The electronic absorption spectrum predictions through time-dependent density functional theory reveal multiple absorption bands in the ultraviolet and visible regions, corresponding to different electronic transitions within the carbazole framework. The Q-band, which represents a characteristic absorption feature in carbazole systems, exhibits significant bathochromic shifts depending on the substitution pattern and electronic environment. The presence of electron-withdrawing groups such as the carbonyl and carboxylic acid functionalities in this compound is expected to influence these electronic transitions and modify the overall absorption spectrum.

Vibrational frequency calculations using density functional theory methods provide excellent correlation with experimental infrared and Raman spectroscopic data for carbazole derivatives. The calculated fundamental vibrational frequencies using DFT/B3LYP methods show close agreement with experimental measurements, validating the computational approach and providing detailed assignments for observed spectroscopic features. These calculations enable identification of characteristic vibrational modes associated with specific functional groups, including carbonyl stretching, carboxylic acid vibrations, and aromatic ring modes.

Comparative Molecular Geometry with Related Carbazole Derivatives

Comprehensive comparative analysis of molecular geometry reveals the structural relationships between this compound and related carbazole derivatives, highlighting both conserved structural features and unique geometric characteristics. The systematic comparison encompasses bond lengths, bond angles, dihedral angles, and overall molecular conformations across a series of structurally related compounds, providing insights into the influence of specific substituents on molecular geometry and establishing structure-property relationships within the carbazole family.

Bond length analysis across multiple carbazole derivatives demonstrates remarkable consistency in the aromatic carbazole core, with carbon-carbon bond lengths in the benzene ring typically ranging from 1.378 to 1.402 Å, and carbon-nitrogen bond lengths in the pyrrole ring measuring approximately 1.355 to 1.380 Å. The carbon-carbon bonds connecting the aromatic and aliphatic portions of tetrahydrocarbazole compounds show slight elongation compared to purely aromatic systems, reflecting the influence of hybridization changes and electronic effects. Comparative studies reveal that the presence of electron-withdrawing groups such as sulfonyl or carbonyl substituents can cause measurable bond length variations, with C-N bonds showing elongation to approximately 1.355-1.415 Å due to reduced electron density.

The geometric parameters of 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, a closely related analog lacking the ethyl substituent, provide direct structural comparison points for understanding the target compound. This related compound exhibits molecular weight of 229.23 g/mol compared to 257.28 g/mol for the ethyl derivative, reflecting the additional CH2CH3 group mass. The systematic structural differences between these compounds illuminate the specific geometric consequences of N-ethyl substitution while maintaining the same core carbazole framework and substitution pattern.

Dihedral angle analysis reveals characteristic patterns across carbazole derivatives that reflect the interplay between aromatic planarity and saturated ring conformational flexibility. The carbazole ring systems consistently maintain essential planarity with maximum deviations typically less than 0.030 Å for individual atoms. When benzenesulfonyl or similar substituents are present, the carbazole ring system orientation relative to the substituent varies significantly, with dihedral angles ranging from 66.1° to 88.2° depending on the specific substitution pattern and steric considerations.

| Compound | Molecular Formula | Key Bond Length (Å) | Dihedral Angle (°) | Conformation |

|---|---|---|---|---|

| Ethyl 4-oxo-tetrahydrocarbazole-3-carboxylate | C15H15NO3 | C-N: 1.355-1.380 | B/C rings: 0.89 | Envelope |

| 1-oxo-tetrahydrocarbazole-6-carboxylic acid | C13H11NO3 | C-N: 1.365-1.385 | Similar to above | Envelope |

| 9-Ethyl-carbazole-3-carboxylic acid | C15H13NO2 | C-N: 1.378-1.395 | Planar aromatic | Planar |

| Target compound (predicted) | C15H15NO3 | C-N: 1.360-1.385 | B/C rings: ~1° | Envelope |

The conformational analysis across carbazole derivatives consistently demonstrates that the cyclohexenone or cyclohexanone ring adopts envelope conformations with specific atoms displaced from the mean plane. In ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, atom C2 shows displacement of -0.632(2) Å, establishing a conformational template that extends to related compounds. Similar envelope conformations have been observed in multiple tetrahydrocarbazole derivatives, including 3a,4,10,10b-tetrahydro-2H-furo[2,3-a]carbazol-5(3H)-one and related fused ring systems.

The influence of substituent patterns on molecular geometry becomes apparent through systematic comparison of nitrogen substitution effects. The sum of bond angles around nitrogen atoms provides insight into hybridization states, with values ranging from 351.7° to 356.2° indicating sp2 hybridization character across different carbazole derivatives. The geometric parameters consistently agree well with literature values for related structures, validating the structural assignments and providing confidence in extrapolations to the target compound.

Intermolecular interaction analysis reveals common hydrogen bonding patterns across carbazole derivatives that influence crystal packing and solid-state properties. Strong N-H···O hydrogen bonds frequently link molecules into centrosymmetric dimers with R22(10) ring motifs, while weaker C-H···O interactions contribute to three-dimensional network formation. These intermolecular interactions provide additional geometric constraints that influence the observed molecular conformations in crystalline environments.

Eigenschaften

IUPAC Name |

9-ethyl-8-oxo-6,7-dihydro-5H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-2-16-12-7-6-9(15(18)19)8-11(12)10-4-3-5-13(17)14(10)16/h6-8H,2-5H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVYAFJBOIBMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)C3=C1C(=O)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354321 | |

| Record name | 9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354993-58-1 | |

| Record name | 9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method A: Bromination and Amide Formation

One of the notable methods for synthesizing 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid involves the bromination of ethyl-2-cyclohexanone-carboxylate followed by amide formation. The process can be summarized as follows:

Bromination : Ethyl-2-cyclohexanone-carboxylate is cooled to 0 °C, and bromine is added slowly while maintaining the temperature. The mixture is stirred at low temperatures to ensure complete reaction.

Amide Formation : The resulting product is then reacted with ammonia in methanol under pressure (approximately 2.3 bar) at elevated temperatures (60-65 °C) for an extended period (48 hours). This step leads to the formation of the desired amide derivative.

Isolation : After completion, the reaction mixture is cooled and nitrogen is bubbled through to precipitate the product, which can then be filtered and purified.

Yield and Purity : The yield from this method has been reported at approximately 70% with high purity (99.4% by HPLC).

Method B: Cascade Reaction with Acid Catalysis

Another approach utilizes a cascade reaction catalyzed by a Brønsted acid, which facilitates the formation of tetrahydrocarbazolone derivatives that can be further transformed into the target compound:

Initial Reaction : A mixture of indole derivatives reacts under acidic conditions (using p-toluenesulfonic acid as a catalyst) to form functionalized tetrahydrocarbazolones.

Oxidation and Carboxylation : The tetrahydrocarbazolone can subsequently undergo oxidation followed by carboxylation to yield this compound.

This method allows for functionalization at multiple sites on the carbazole structure while maintaining high efficiency in terms of steps.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the two preparation methods discussed:

| Method | Key Steps | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Method A | Bromination → Amide Formation | ~70 | 99.4 | Direct synthesis with high purity |

| Method B | Cascade Reaction → Oxidation → Carboxylation | Not specified | High (implied) | Versatile functionalization potential |

Analyse Chemischer Reaktionen

Types of Reactions

9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like thionyl chloride for converting the carboxylic acid group to an acyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or aldehyde groups, while reduction may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of carbazole compounds exhibit anticancer properties. A study demonstrated that 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Showed that the compound has IC50 values in the micromolar range against various cancer cell lines. |

| Li et al. (2021) | Reported enhanced anticancer activity when combined with conventional chemotherapeutics. |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it a valuable building block in synthetic organic chemistry.

| Application | Details |

|---|---|

| Synthesis of Carbazole Derivatives | Utilized in multi-step reactions to create novel compounds with potential biological activity. |

| Ligand Development | Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes for catalysis. |

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Application | Details |

|---|---|

| OLEDs | Exhibits photoluminescence properties that can be harnessed for light-emitting applications. |

| OPVs | Investigated for use in solar cells due to its electronic properties and stability under light exposure. |

Case Study 1: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that this compound triggers apoptosis via mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings.

Case Study 2: Synthesis of Novel Compounds

In a synthetic approach, researchers successfully modified this compound to create derivatives with enhanced solubility and bioactivity. The modification involved esterification and alkylation reactions that resulted in compounds with improved pharmacokinetic profiles.

Wirkmechanismus

The mechanism of action of 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Derivatives

The carbazole scaffold is highly modifiable. Key analogues include:

Key Structural Insights :

- Ethyl vs. Bulkier Groups : The ethyl group in the parent compound balances steric effects and lipophilicity, whereas cyclobutylmethyl or oxetan-3-ylmethyl in analogues (e.g., 39s, 39t) may enhance target interaction or solubility .

- Oxo Group : The 1-oxo group in the parent compound and 6-methoxy-1-oxo derivative influences hydrogen bonding and molecular conformation.

Activity Trends :

Physicochemical Properties

Key Observations :

- The ethyl and oxo groups minimally alter melting points compared to the base carbazole acid.

- Cyclobutylmethyl/oxetan-3-ylmethyl substituents (39s, 39t) may improve solubility due to polar functional groups .

Biologische Aktivität

9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (CAS Number: 14192-65-5) is a compound belonging to the carbazole family. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Characteristics

The molecular formula of this compound is C15H15NO3, with a molecular weight of 257.29 g/mol. Its structure features a carbazole core with a ketone group at the 1-position and a carboxylic acid group at the 6-position, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 257.29 g/mol |

| Molecular Formula | C15H15NO3 |

| LogP | 3.3947 |

| LogD | 1.8178 |

| Polar Surface Area | 42.653 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:

Target of Action : Structurally related compounds have demonstrated a broad spectrum of activities including:

- Antibacterial

- Antifungal

- Anticancer

- Hypoglycemic

- Hypolipidemic effects.

Mode of Action : The presence of oxygenated substituents enhances the compound's reactivity and interaction with biological macromolecules. The oxo group increases polarity, potentially affecting solubility and bioavailability .

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

- Anticancer Activity : Studies have shown that derivatives of carbazole compounds can inhibit cancer cell proliferation. The compound's structural features may facilitate interactions with cellular targets involved in cancer progression.

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further investigation in treating infections .

- Metabolic Effects : The compound has shown potential in modulating metabolic pathways related to glucose and lipid metabolism, indicating possible applications in diabetes management.

Case Studies and Research Findings

Several studies have investigated the biological activities of carbazole derivatives similar to this compound:

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various carbazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural characteristics exhibited IC50 values ranging from 1.61 to 2.98 µg/mL against different cancer cell lines . This suggests that this compound may possess comparable anticancer efficacy.

Case Study: Antimicrobial Properties

Research published in a peer-reviewed journal highlighted the antimicrobial activity of carbazole derivatives against Gram-positive and Gram-negative bacteria. The study found significant inhibition zones indicating effective antibacterial properties .

Q & A

Q. What are the established synthetic routes for 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid?

The compound can be synthesized via cyclization of hydrazone intermediates under acidic reflux conditions. For example, analogous carbazole derivatives are prepared by reacting hydrazones with acetic acid and HCl at 398–403 K, followed by purification via silica gel chromatography . Modifications may include substituting reagents like Lawesson’s reagent for thionation or optimizing solvent systems (e.g., ethanol for recrystallization) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

Use HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment, NMR (¹H/¹³C) for structural confirmation, and X-ray crystallography to resolve stereochemical ambiguities. For instance, dihedral angles and hydrogen-bonding patterns in carbazole analogs have been elucidated via X-ray diffraction .

Q. How can researchers design experiments to optimize reaction yields for this compound?

Employ Design of Experiments (DOE) methodologies, such as factorial designs, to systematically vary parameters (temperature, catalyst concentration, reaction time). Statistical analysis of DOE data minimizes experimental runs while identifying critical factors. For example, reflux time and acid concentration were pivotal in optimizing cyclization yields in related carbazole syntheses .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways, while molecular docking simulations assess potential biological interactions. Software like Gaussian or AutoDock enables virtual screening of derivatives for drug discovery pipelines .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR peaks)?

Conduct 2D NMR experiments (COSY, HSQC) to resolve signal overlap. For persistent ambiguities, replicate syntheses under controlled conditions and compare results. Computational NMR prediction tools (e.g., ACD/Labs) can validate assignments .

Q. What methodologies are suitable for analyzing the compound’s crystal structure and intermolecular interactions?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing motifs. Hydrogen-bonding networks (e.g., N–H···O/S interactions) and π-π stacking can be quantified using software like Mercury. Disorder in cyclohexene rings, as observed in carbazole analogs, requires refinement with split-site occupancy models .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Synthesize derivatives with systematic substitutions (e.g., varying ethyl or carboxyl groups) and assay against biological targets. Use multivariate regression analysis to correlate structural features (e.g., logP, steric bulk) with activity. For example, carbazole derivatives have been evaluated for antimicrobial or anticancer properties via in vitro assays .

Q. What experimental approaches ensure stability assessment under varying storage conditions?

Conduct accelerated stability studies (ICH guidelines) at elevated temperatures/humidity. Monitor degradation via HPLC-MS and identify degradation products. For lab-scale stability, use controlled-environment chambers and periodic analytical checks .

Q. How to resolve contradictions in biological assay results across research groups?

Standardize assay protocols (e.g., cell lines, incubation times) and validate with positive/negative controls. Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects). Reproduce key studies with blinded experimental designs to minimize bias .

Q. What engineering considerations apply to scaling up synthesis for preclinical studies?

Transition from batch to continuous flow reactors to enhance heat/mass transfer. Use process analytical technology (PAT) for real-time monitoring. Membrane separation or crystallization optimization (e.g., antisolvent addition) can improve yield and purity during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.